methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate
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Overview
Description
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yield and purity. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or coatings could enhance their performance and durability.
Mechanism of Action
The mechanism of action of methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3,5]triazin Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring are known for their stability and reactivity.
Uniqueness
Methyl (2Z)-[6-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H17N3O4S |
---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
methyl (2Z)-2-[6-oxo-3-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate |
InChI |
InChI=1S/C13H17N3O4S/c1-19-11(17)5-10-12(18)16-8-15(7-14-13(16)21-10)6-9-3-2-4-20-9/h5,9H,2-4,6-8H2,1H3/b10-5- |
InChI Key |
BWWSNSYFWWJPJO-YHYXMXQVSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CC3CCCO3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N2CN(CN=C2S1)CC3CCCO3 |
Origin of Product |
United States |
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